1,2,3,4-Tetramethoxybenzene
Overview
Description
1,2,3,4-Tetramethoxybenzene is a chemical compound that is a derivative of benzene with four methoxy groups attached to it. While the provided papers do not directly discuss 1,2,3,4-tetramethoxybenzene, they do provide insights into the synthesis, structure, and properties of similar tetrasubstituted benzene derivatives, which can be used to infer some aspects of 1,2,3,4-tetramethoxybenzene.
Synthesis Analysis
The synthesis of tetrasubstituted benzene derivatives often involves the use of nucleophilic aromatic substitution or other substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, the preparation of 1,2,3,4-tetramethoxy-5-methylbenzene was described using a modified brominating agent and chloromethylation followed by reductive dehalogenation . These methods could potentially be adapted for the synthesis of 1,2,3,4-tetramethoxybenzene.
Molecular Structure Analysis
The molecular structure of tetrasubstituted benzenes can be determined using techniques such as X-ray crystallography and electron diffraction. For example, the molecular structure of 1,2,4,5-tetrafluorobenzene was studied by electron diffraction and ab initio calculations, revealing a slight deviation from D6h symmetry . The structure of a complex involving 1,2,3,5-tetramethoxybenzene was determined by X-ray diffraction, showing that the molecules form columns with short distances between molecular planes . These findings suggest that 1,2,3,4-tetramethoxybenzene would also have a well-defined molecular structure that could be elucidated using similar techniques.
Chemical Reactions Analysis
The reactivity of tetrasubstituted benzene derivatives can vary depending on the substituents. For example, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium gave more crowded dibutyl and diphenyl derivatives . The electrochemical behavior of 1,2,4,5-tetramethoxybenzene in Li-ion batteries was also studied, indicating its potential as a redox shuttle . These studies provide a basis for understanding the reactivity of 1,2,3,4-tetramethoxybenzene in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrasubstituted benzenes are influenced by their molecular structure and substituents. The vibrational spectra of 1,2,3,5-tetramethoxybenzene were analyzed using various spectroscopic techniques, revealing information about the librational modes of the methoxy groups . The redox properties of bis(dimesitylphosphino) derivatives were investigated through electrochemical measurements . Additionally, the crystal structure of 1,2,3,5-tetrafluorobenzene highlighted the role of weak intermolecular interactions in the packing of non-polar compounds . These insights can be used to predict the behavior of 1,2,3,4-tetramethoxybenzene under different conditions.
Scientific Research Applications
- Summary of the Application : Tetramethoxybenzene is used as a building block for molecular wires. It has been found to be effective in facilitating photoinduced electron transfer, which is a key process in many biological systems and synthetic materials .
- Methods of Application or Experimental Procedures : Two donor bridge–acceptor molecules with terminal triarylamine and Ru (bpy) 32+ (bpy = 2,2′-bipyridine) redox partners were synthesized. The two dyads differ only by the central bridging unit, which was tetramethoxybenzene (tmb) in one case and unsubstituted phenylene (ph) in the other case .
- Results or Outcomes : Photoirradiation of the Ru (bpy) 32+ complex of the two dyads triggers intramolecular electron transfer from the triarylamine to the 3 MLCT-excited metal complex, and this process occurs with time constants of 1.5 and 6.8 ns for the tmb- and ph-bridged dyads, respectively . The faster rate of photoinduced charge transfer in the tmb-bridged dyad can be understood in the framework of a hole-tunneling model in which the electron-rich tmb bridge imposes a more shallow barrier than the less electron-rich ph spacer .
properties
IUPAC Name |
1,2,3,4-tetramethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-11-7-5-6-8(12-2)10(14-4)9(7)13-3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNHIJXDZKTWSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944046 | |
Record name | 1,2,3,4-Tetramethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetramethoxybenzene | |
CAS RN |
21450-56-6 | |
Record name | 1,2,3,4-Tetramethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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